molecular formula C17H9BrO B3329879 5-Bromo-7H-benzo[c]fluoren-7-one CAS No. 64356-33-8

5-Bromo-7H-benzo[c]fluoren-7-one

Cat. No.: B3329879
CAS No.: 64356-33-8
M. Wt: 309.16 g/mol
InChI Key: DSHOXYZGFKAFLO-UHFFFAOYSA-N
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Description

5-Bromo-7H-benzo[c]fluoren-7-one is an organic compound with the molecular formula C17H9BrO It is a brominated derivative of benzo[c]fluorenone, characterized by the presence of a bromine atom at the 5th position of the benzo[c]fluorenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7H-benzo[c]fluoren-7-one typically involves multi-step reactions. One common method includes the bromination of benzo[c]fluorenone using N-bromosuccinimide (NBS) in the presence of a radical initiator such as 2,2’-azobis(isobutyronitrile) (AIBN) in a solvent like tetrachloromethane. The reaction is carried out under reflux conditions for a few hours .

Another method involves the use of 6-methoxyindenone as a starting material, which undergoes a regioselective reaction in N,N-dimethylformamide (DMF) at elevated temperatures (around 130°C) for an extended period (approximately 16 hours). The product is then purified using preparative thin-layer chromatography (TLC) with a solvent system of ethyl acetate and petroleum ether .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7H-benzo[c]fluoren-7-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used to replace the bromine atom with an iodine atom.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

5-Bromo-7H-benzo[c]fluoren-7-one has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-7H-benzo[c]fluoren-7-one involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various chemical interactions, influencing its reactivity and biological activity. Detailed studies on its mechanism of action are still limited, and further research is needed to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    7H-Benzo[c]fluoren-7-one: The parent compound without the bromine atom.

    5-Chloro-7H-benzo[c]fluoren-7-one: A chlorinated derivative.

    5-Iodo-7H-benzo[c]fluoren-7-one: An iodinated derivative.

Uniqueness

5-Bromo-7H-benzo[c]fluoren-7-one is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its non-brominated or differently halogenated counterparts. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-bromobenzo[c]fluoren-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9BrO/c18-15-9-14-16(11-6-2-1-5-10(11)15)12-7-3-4-8-13(12)17(14)19/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHOXYZGFKAFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2C4=CC=CC=C4C3=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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